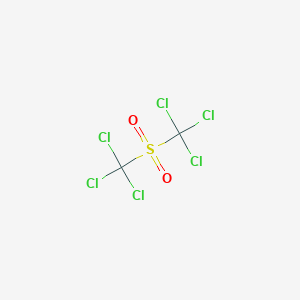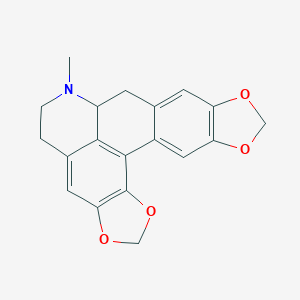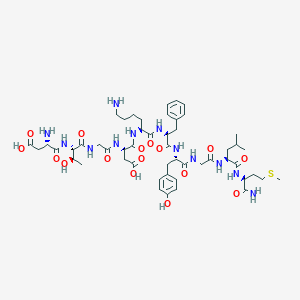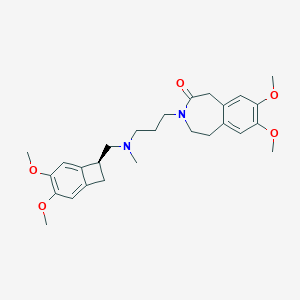
Ethyl 3-(allylamino)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(allylamino)isonicotinate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group at the 4-position of the pyridine ring and an allylamino group at the 3-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-allylaminopyridine-4-carboxylate typically involves the reaction of 3-aminopyridine with ethyl chloroformate and allylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Step 1: 3-aminopyridine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-aminopyridine-4-carboxylate.
Step 2: The intermediate product is then reacted with allylamine to form ethyl 3-allylaminopyridine-4-carboxylate.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-allylaminopyridine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(allylamino)isonicotinate can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 3-(allylamino)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of ethyl 3-allylaminopyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-aminopyridine-4-carboxylate: Lacks the allylamino group, which may result in different chemical and biological properties.
3-Allylaminopyridine: Lacks the ethyl ester group, affecting its solubility and reactivity.
Pyridine-4-carboxylate derivatives: Various derivatives with different substituents at the 3-position, leading to diverse applications and properties.
Uniqueness
Ethyl 3-(allylamino)isonicotinate is unique due to the presence of both the ethyl ester and allylamino groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
157361-40-5 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
ethyl 3-(prop-2-enylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-3-6-13-10-8-12-7-5-9(10)11(14)15-4-2/h3,5,7-8,13H,1,4,6H2,2H3 |
Clé InChI |
GPEXVHLAJSQHIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=NC=C1)NCC=C |
SMILES canonique |
CCOC(=O)C1=C(C=NC=C1)NCC=C |
Synonymes |
4-Pyridinecarboxylicacid,3-(2-propenylamino)-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide](/img/structure/B130872.png)







![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)


![[S-(R*,R*)]-2-[2-tert-Butyloxycarbonylamino-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic Acid Phenylmethyl Ester](/img/structure/B130913.png)
